2',4'-Difluoropropiophenone 2',4'-Difluoropropiophenone
Brand Name: Vulcanchem
CAS No.: 85068-30-0
VCID: VC2122710
InChI: InChI=1S/C9H8F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
SMILES: CCC(=O)C1=C(C=C(C=C1)F)F
Molecular Formula: C9H8F2O
Molecular Weight: 170.16 g/mol

2',4'-Difluoropropiophenone

CAS No.: 85068-30-0

Cat. No.: VC2122710

Molecular Formula: C9H8F2O

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Difluoropropiophenone - 85068-30-0

Specification

CAS No. 85068-30-0
Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
IUPAC Name 1-(2,4-difluorophenyl)propan-1-one
Standard InChI InChI=1S/C9H8F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Standard InChI Key UZWOADNMVRRYDE-UHFFFAOYSA-N
SMILES CCC(=O)C1=C(C=C(C=C1)F)F
Canonical SMILES CCC(=O)C1=C(C=C(C=C1)F)F

Introduction

2',4'-Difluoropropiophenone is a halogenated acetophenone derivative, characterized by its unique structure featuring difluoro substituents on the phenyl ring. This compound belongs to a class of organic molecules known for their diverse pharmacological properties, including potential anticancer and antimicrobial activities. Despite the lack of specific literature directly focused on 2',4'-Difluoropropiophenone, understanding its structure and potential applications can provide insights into its biological significance.

Synthesis and Applications

The synthesis of 2',4'-Difluoropropiophenone typically involves standard organic chemistry techniques, such as Friedel-Crafts acylation or other methods used for halogenated acetophenones. This compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research where fluorinated compounds are valued for their metabolic stability and ability to interact with biological targets.

Applications:

  • Pharmaceutical Research: Used in the development of new drugs due to its potential biological activity.

  • Material Science: May be involved in the preparation of advanced materials with specific properties.

  • Biological Studies: Acts as a probe to study biochemical pathways and interactions.

Comparison with Similar Compounds

Compounds similar to 2',4'-Difluoropropiophenone, such as 2-Bromo-3',4'-difluoropropiophenone, have been studied for their cytotoxic effects on cancer cell lines. These compounds exhibit unique reactivity due to their halogen substituents, which can enhance interactions with biological targets.

CompoundUnique FeaturesBiological Activity
2-Bromo-3',4'-difluoropropiophenoneBromine and difluorophenyl groupsCytotoxic against MCF-7 breast cancer cells
3-(4-Chlorophenyl)-2',4'-difluoropropiophenoneChlorophenyl and difluoro substitutionsPotential biological activity due to halogen substituents

Future Research Directions

Further research on 2',4'-Difluoropropiophenone could focus on its synthesis optimization, biological activity screening, and potential applications in drug development. The compound's unique structure suggests it could be a valuable intermediate for synthesizing biologically active molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator